Trovafloxacin mesylate
Overview
Description
Trovafloxacin mesylate is a broad-spectrum antibiotic that has been commonly marketed under the brand name Trovan by Pfizer. It exerts its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV . This compound was shown to be more effective against Gram-positive bacteria than Gram-negative bacteria when compared to previous fluoroquinolones . due to its hepatotoxic potential, this compound was withdrawn from the market .
Scientific Research Applications
Trovafloxacin mesylate has been used in various scientific research applications. It has been used as a test compound in toxicity assays to assess its toxicity in two-dimensional hepatocyte cultures . It has also been used to manipulate the mechanism of apoptotic cell disassembly during apoptosis . Additionally, this compound has been investigated for its therapeutic role in the treatment of experimental bacterial keratitis . It has shown significant efficacy in reducing colony-forming units in bacterial keratitis models .
Mechanism of Action
Target of Action
Trovafloxacin mesylate primarily targets DNA gyrase and topoisomerase IV . These enzymes are essential for the replication, transcription, and repair of bacterial DNA . By inhibiting these targets, this compound exerts its antibacterial activity .
Mode of Action
This compound inhibits the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV . This inhibition prevents the normal functioning of these enzymes, thereby disrupting the processes of DNA replication, transcription, and repair .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the uncoiling of supercoiled DNA, which is a crucial step in DNA replication . This disruption of the DNA replication pathway leads to the death of the bacteria .
Pharmacokinetics
Trovafloxacin is metabolized by conjugation, with minimal involvement of cytochrome P450 oxidative metabolism . The major metabolites include the ester glucuronide, which appears in the urine (13% of the administered dose), and the N-acetyl metabolite, which appears in the feces and serum (9% and 2.5% of the administered dose, respectively) . The pharmacokinetic parameters of trovafloxacin indicate that it is rapidly absorbed and distributed in the body .
Result of Action
The bactericidal action of this compound results from the inhibition of DNA gyrase and topoisomerase IV . This inhibition disrupts the DNA replication process, leading to the death of the bacteria . Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects following brain injury .
Action Environment
This compound is a broad-spectrum antibiotic that has been shown to be more effective against Gram-positive bacteria than Gram-negative bacteria . Due to its hepatotoxic potential, trovafloxacin was withdrawn from the market . The efficacy and stability of this compound can be influenced by various environmental factors, including the presence of other medications, the patient’s health status, and the specific strain of bacteria .
Safety and Hazards
Trovafloxacin mesylate is toxic and can cause severe skin burns and eye damage . It is suspected of damaging fertility or the unborn child . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water and seek medical attention .
Biochemical Analysis
Biochemical Properties
Trovafloxacin mesylate’s bactericidal action results from the inhibition of DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, and repair . By inhibiting these enzymes, this compound prevents the bacteria from replicating, thus stopping the infection.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to elicit vascular and hepatocellular toxicity associated with pro-inflammatory cytokine release at clinically relevant concentrations . It also significantly inhibited ATP release and migration of chemotactic-stimulated microglial cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of DNA gyrase and topoisomerase IV . These enzymes are responsible for the uncoiling of supercoiled DNA in bacteria, a critical step in DNA replication and transcription . By blocking these enzymes, this compound prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .
Dosage Effects in Animal Models
In animal models, this compound has shown to be effective in clearing lung infection . It was also found to be effective in preventing metastasis of leukemia cells to the lungs and other tissues, and in prolonging the survival of mice .
Metabolic Pathways
This compound is metabolized by conjugation . The role of cytochrome P450 oxidative metabolism of this compound is minimal . The major metabolites include the ester glucuronide, which appears in the urine, and the N-acetyl metabolite, which appears in the feces and serum .
Preparation Methods
The synthesis of trovafloxacin mesylate involves several key steps. The key reaction in building the ring consists of a 1,3-dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline to afford the pyrrazolidine . Pyrolysis results in the loss of nitrogen and formation of the cyclopropylpyrrolidine ring . The ester is then saponified to the corresponding carboxylic acid . The acid undergoes a version of the Curtius rearrangement when treated with diphenylphosphoryl azide to afford the transient isocyanate . The reactive function adds tert-Butyl alcohol from the reaction medium to afford the product as its tert-Butyloxycarbonyl protecting group derivative . Catalytic hydrogenation then removes the carbobenzyloxy protecting group to afford the secondary amine . This amine is then used to displace the more reactive fluorine at the 7-position in Ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .
Chemical Reactions Analysis
Trovafloxacin mesylate undergoes various types of chemical reactions, including substitution reactions. It blocks the activity of DNA gyrase and topoisomerase IV, enzymes essential in the replication, transcription, and repair of bacterial DNA . The major products formed from these reactions are the inhibition of bacterial DNA processes, leading to the bactericidal effect .
Comparison with Similar Compounds
Trovafloxacin mesylate is related to other fluoroquinolones, such as ciprofloxacin and ofloxacin . it has been shown to be more effective against Gram-positive bacteria than these other fluoroquinolones . Despite its effectiveness, this compound was withdrawn from the market due to its hepatotoxic potential . Similar compounds include ciprofloxacin, ofloxacin, and levofloxacin .
Properties
IUPAC Name |
7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNZICQDCVYXFW-GIPYJWDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045701 | |
Record name | Trovafloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147059-75-4 | |
Record name | Trovafloxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trovafloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid mesylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROVAFLOXACIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1LKO80WN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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